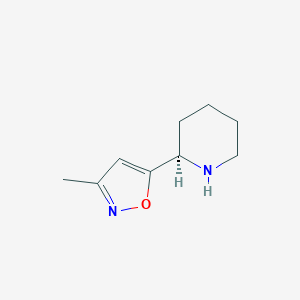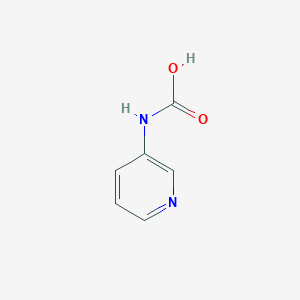![molecular formula C10H14O5 B067779 (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone CAS No. 160115-23-1](/img/structure/B67779.png)
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone, also known as Meldrum's acid derivative, is a chemical compound used in various scientific research applications.
Mechanism Of Action
The mechanism of action of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound is also known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical And Physiological Effects
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone has been shown to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in lab experiments include its high purity, ease of synthesis, and versatility. The compound can be easily modified to obtain derivatives with desired properties. However, the limitations of using the compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in scientific research. One direction is the development of new derivatives with improved properties for drug discovery and material science applications. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is a versatile compound used in various scientific research applications. Its ease of synthesis, versatility, and potential for drug discovery make it an important compound in the field of organic chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is also used in the preparation of polymers, resins, and coatings.
properties
CAS RN |
160115-23-1 |
|---|---|
Product Name |
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone |
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
dimethyl 2-[(1S)-3-oxocyclopentyl]propanedioate |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
GVJIHXMUUZHZDD-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C([C@H]1CCC(=O)C1)C(=O)OC |
SMILES |
COC(=O)C(C1CCC(=O)C1)C(=O)OC |
Canonical SMILES |
COC(=O)C(C1CCC(=O)C1)C(=O)OC |
synonyms |
(S)-(-)-3-BIS(METHOXYCARBONYL)METHYL-1-CYCLOPENTANONE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)










![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)